Budesonide 21-Sulfate

描述

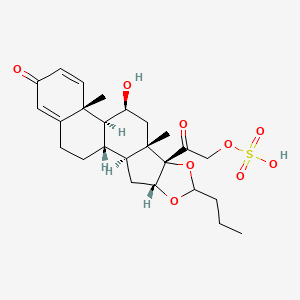

Budesonide 21-Sulfate is a derivative of budesonide, a synthetic pregnane steroid and non-halogenated cyclic ketal corticosteroid. Budesonide is widely used for its anti-inflammatory properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . This compound retains these therapeutic properties while offering unique pharmacokinetic and pharmacodynamic profiles.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of budesonide 21-Sulfate typically involves the sulfation of budesonide. This process can be achieved through the reaction of budesonide with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the steroid structure .

Industrial Production Methods: Industrial production of this compound follows a continuous flow process to ensure high yield and purity. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized. The continuous flow process is advantageous as it reduces the use of corrosive acids and minimizes the need for extensive purification steps .

化学反应分析

Types of Reactions: Budesonide 21-Sulfate undergoes various chemical reactions, including:

Reduction: Reduction of the ketone group at the C-20 position.

Substitution: Sulfation at the C-21 hydroxyl group.

Common Reagents and Conditions:

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Sulfur trioxide-pyridine complex or chlorosulfonic acid in pyridine or dimethylformamide

Major Products:

Oxidation: 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone.

Reduction: Reduced derivatives of budesonide.

Substitution: this compound

科学研究应用

Budesonide 21-Sulfate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on steroid activity.

Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.

Medicine: Explored for its potential in treating inflammatory diseases, with a focus on its improved pharmacokinetic properties compared to budesonide

Industry: Utilized in the development of advanced drug delivery systems, particularly for inhalation therapies

作用机制

Budesonide 21-Sulfate exerts its effects primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes . The sulfation at the C-21 position enhances its solubility and bioavailability, allowing for more efficient delivery to target tissues .

相似化合物的比较

Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.

Dexamethasone: A more potent corticosteroid used in various inflammatory and autoimmune conditions.

Fluticasone: Commonly used in inhalation therapies for asthma and COPD.

Uniqueness of Budesonide 21-Sulfate: this compound stands out due to its enhanced solubility and bioavailability, which result from the sulfation at the C-21 position. This modification allows for more efficient delivery and prolonged action compared to other corticosteroids .

生物活性

Budesonide 21-sulfate is a sulfated derivative of budesonide, a well-known glucocorticoid used primarily for its anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has a molecular weight of approximately 430.534 g/mol and is characterized by the presence of a sulfate group at the C-21 position of the budesonide molecule. This modification is believed to enhance its solubility and bioavailability compared to its parent compound, budesonide.

The primary mechanism of action involves binding to glucocorticoid receptors in the cytoplasm, which leads to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex interacts with glucocorticoid response elements in DNA, modulating gene transcription related to anti-inflammatory responses. Specifically, this compound suppresses the expression of pro-inflammatory genes while promoting anti-inflammatory gene expression .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been shown to effectively reduce inflammation in various tissues, making it suitable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Cellular Signaling Modulation : The compound plays a role in modulating inflammatory pathways and cellular signaling processes, which is crucial for its therapeutic effects.

- Improved Pharmacokinetics : Compared to budesonide, this compound demonstrates enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in clinical settings .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

- In Vivo Studies : Research has demonstrated that this compound retains significant anti-inflammatory activity in animal models. For instance, it was evaluated for its efficacy in reducing induced edema in mice, showing comparable results to the parent compound .

- Pulmonary Distribution : A study utilizing matrix-assisted laser desorption/ionization mass spectrometry imaging highlighted the pulmonary distribution of budesonide when administered to rabbits. This research is vital for understanding how this compound may behave in respiratory therapies .

- Synthesis and Characterization : New synthetic methods for producing this compound have been explored, emphasizing its improved solubility and stability compared to traditional formulations. These advancements are critical for developing more effective inhalation therapies .

Comparative Table of Budesonide and this compound

| Property | Budesonide | This compound |

|---|---|---|

| Molecular Weight | 430.534 g/mol | 430.534 g/mol |

| Solubility | Moderate | Enhanced |

| Mechanism of Action | Glucocorticoid receptor agonist | Glucocorticoid receptor agonist |

| Anti-inflammatory Activity | High | High |

| Pharmacokinetic Profile | Standard | Improved |

属性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O9S/c1-4-5-21-33-20-11-17-16-7-6-14-10-15(26)8-9-23(14,2)22(16)18(27)12-24(17,3)25(20,34-21)19(28)13-32-35(29,30)31/h8-10,16-18,20-22,27H,4-7,11-13H2,1-3H3,(H,29,30,31)/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSISRBOPNUIOSN-KWVAZRHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COS(=O)(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119228 | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436796-04-1 | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436796-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。